3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
Overview
Description
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid is a complex organic compound with the molecular formula C15H14BrN3O2. It is known for its unique structure, which includes a brominated indazole ring fused with a pyrimidine ring, and a propanoic acid side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the bromination of a dimethylpyrimidine derivative, followed by cyclization with an indazole precursorThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The brominated indazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular processes like apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid: Similar structure but lacks the bromine atom, which may result in different chemical and biological properties.
8-Bromo-2,4-dimethylpyrimido[1,2-b]indazole: Similar core structure but without the propanoic acid side chain, affecting its solubility and reactivity.
Uniqueness
3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid is unique due to the presence of both the brominated indazole ring and the propanoic acid side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-8-11(5-6-14(20)21)9(2)19-15(17-8)12-4-3-10(16)7-13(12)18-19/h3-4,7H,5-6H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPLRARYZWUFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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